molecular formula C19H14F2N2O2 B3036157 1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-84-3

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3036157
CAS RN: 339008-84-3
M. Wt: 340.3 g/mol
InChI Key: WARIMOKTXGLFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (1-benzyl-2,4-difluorophenyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide) is a heterocyclic compound that is used in a variety of scientific research applications. This compound is a derivative of the popular pyridinecarboxamide family and has been used in a number of biochemical and physiological studies. The compound has been used in the synthesis of various molecules, as well as in the study of its biochemical and physiological effects.

Scientific Research Applications

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been used in a variety of scientific research applications. The compound has been used in the study of its biochemical and physiological effects, as well as in the synthesis of various molecules. The compound has also been used in the study of its effects on the activity of enzymes, as well as its potential use in the treatment of various diseases.

Mechanism of Action

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is thought to act as an inhibitor of certain enzymes. It has been shown to inhibit the activity of both cytochrome P450 and monoamine oxidase enzymes. This inhibition is thought to be due to the compound's ability to interact with the active site of the enzyme, thus blocking its activity.
Biochemical and Physiological Effects
1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been shown to have an effect on the levels of certain hormones, such as testosterone, and to have an effect on the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a number of advantages and limitations for use in lab experiments. The compound is relatively easy to synthesize and is relatively stable, making it a good choice for use in experiments. However, the compound is also relatively expensive and can be toxic in high concentrations, making it necessary to use it carefully in experiments.

Future Directions

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a number of potential future directions for research. These include further research into its biochemical and physiological effects, its potential use in the treatment of various diseases, and its potential use in the synthesis of various molecules. In addition, further research into its mechanism of action and its potential use as an enzyme inhibitor could be beneficial. Finally, further research into its potential use in drug development could be beneficial.

properties

IUPAC Name

1-benzyl-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2/c20-15-7-8-17(16(21)10-15)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARIMOKTXGLFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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